molecular formula C18H11N5 B13981285 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline

2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline

Cat. No.: B13981285
M. Wt: 297.3 g/mol
InChI Key: CBNHMVYHWGRZGX-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its unique structural features, which include a fused imidazole and phenanthroline ring system with a pyridine substituent at the 2-position. These structural characteristics endow the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 4-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline exerts its effects is largely dependent on its interaction with molecular targets. For instance, as a fluorescent probe, it binds selectively to ATP, causing a change in its optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell apoptosis. Its ability to intercalate into DNA allows it to disrupt normal cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline stands out due to its unique combination of a fused imidazole-phenanthroline system with a pyridine substituent. This structure provides a balance of rigidity and flexibility, enhancing its ability to form stable complexes with metals and interact with biological molecules. Its tunable optical properties make it particularly valuable in sensing and imaging applications .

Properties

Molecular Formula

C18H11N5

Molecular Weight

297.3 g/mol

IUPAC Name

2-pyridin-4-yl-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C18H11N5/c1-3-12-14(20-7-1)15-13(4-2-8-21-15)17-16(12)22-18(23-17)11-5-9-19-10-6-11/h1-10H,(H,22,23)

InChI Key

CBNHMVYHWGRZGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=NC=C5

Origin of Product

United States

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